molecular formula C19H22N2O2 B4675972 N'-hexanoyl-4-biphenylcarbohydrazide

N'-hexanoyl-4-biphenylcarbohydrazide

Cat. No. B4675972
M. Wt: 310.4 g/mol
InChI Key: BAERDVABLGACHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-hexanoyl-4-biphenylcarbohydrazide, also known as C16, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

N'-hexanoyl-4-biphenylcarbohydrazide is believed to work by binding to lipid droplets and altering their structure, which can affect cellular processes such as lipid metabolism and inflammation. It may also interact with proteins involved in the formation and maintenance of lipid droplets, such as ADRP.
Biochemical and Physiological Effects:
Studies have shown that N'-hexanoyl-4-biphenylcarbohydrazide can induce the formation of lipid droplets in cells, as well as inhibit their formation. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in cells. Additionally, N'-hexanoyl-4-biphenylcarbohydrazide has been shown to have an impact on lipid metabolism, altering the levels of certain lipids in cells.

Advantages and Limitations for Lab Experiments

One advantage of using N'-hexanoyl-4-biphenylcarbohydrazide in lab experiments is its ability to selectively label lipid droplets in cells, allowing for their visualization and analysis. However, one limitation is that it may have off-target effects on other cellular processes, making it important to carefully control for these effects in experiments.

Future Directions

There are several potential future directions for research on N'-hexanoyl-4-biphenylcarbohydrazide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Additionally, further investigation into its mechanism of action and interactions with cellular proteins could provide insights into the formation and function of lipid droplets. Finally, N'-hexanoyl-4-biphenylcarbohydrazide may have potential as a tool for studying lipid metabolism and its role in disease.

Scientific Research Applications

N'-hexanoyl-4-biphenylcarbohydrazide has been studied for its potential use as a fluorescent probe for imaging lipid droplets in cells. It has also been investigated for its ability to inhibit the activity of adipocyte differentiation-related protein (ADRP), which plays a role in the formation of lipid droplets. Additionally, N'-hexanoyl-4-biphenylcarbohydrazide has been shown to have anti-inflammatory properties and may have potential as a therapeutic agent for inflammatory diseases.

properties

IUPAC Name

N'-hexanoyl-4-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-3-5-10-18(22)20-21-19(23)17-13-11-16(12-14-17)15-8-6-4-7-9-15/h4,6-9,11-14H,2-3,5,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAERDVABLGACHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hexanoyl-4-biphenylcarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hexanoyl-4-biphenylcarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-hexanoyl-4-biphenylcarbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-hexanoyl-4-biphenylcarbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-hexanoyl-4-biphenylcarbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-hexanoyl-4-biphenylcarbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-hexanoyl-4-biphenylcarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.